molecular formula C45H47N5O10 B12416531 Dysp-C34

Dysp-C34

Cat. No.: B12416531
M. Wt: 817.9 g/mol
InChI Key: OUCMWPVGJDQHAV-ZBNAIYDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Dysp-C34 undergoes various chemical reactions, including:

Common reagents used in these reactions include olefin metathesis catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions are modified chlorin derivatives with improved therapeutic properties .

Properties

Molecular Formula

C45H47N5O10

Molecular Weight

817.9 g/mol

IUPAC Name

(2S)-2-[[2-[(2S,3S)-7-carboxy-3-(2-carboxyethyl)-12-ethyl-17-[(E)-2-(4-methoxyphenyl)ethenyl]-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioic acid

InChI

InChI=1S/C45H47N5O10/c1-7-27-21(2)32-18-36-28(13-10-25-8-11-26(60-6)12-9-25)22(3)31(47-36)17-33-23(4)29(14-15-39(52)53)42(49-33)30(16-38(51)48-37(44(56)57)20-40(54)55)43-41(45(58)59)24(5)34(50-43)19-35(27)46-32/h8-13,17-19,23,29,37,46-47H,7,14-16,20H2,1-6H3,(H,48,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)/b13-10+,31-17?,32-18?,33-17?,34-19?,35-19?,36-18?,42-30?,43-30?/t23-,29-,37-/m0/s1

InChI Key

OUCMWPVGJDQHAV-ZBNAIYDSSA-N

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O)CCC(=O)O)C)C)/C=C/C6=CC=C(C=C6)OC)C

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=CC6=CC=C(C=C6)OC)C

Origin of Product

United States

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